2-[[2-furanyl(oxo)methyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid methyl ester
Overview
Description
This compound, also known as CHEBI:120505, is a thiophenecarboxylic acid . It has a molecular formula of C14H13NO4S and an average mass of 291.324 . The compound contains a thiophene ring, which is a five-membered ring with one sulfur atom .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered ring with one sulfur atom . The InChI string for this compound is InChI=1S/C14H13NO4S/c1-18-14(17)11-8-4-2-6-10(8)20-13(11)15-12(16)9-5-3-7-19-9/h3,5,7H,2,4,6H2,1H3,(H,15,16) .Physical and Chemical Properties Analysis
The compound has a net charge of 0 . Its mono-isotopic mass is 291.05653 . The compound is a Bronsted acid, capable of donating a hydron to an acceptor .Scientific Research Applications
Synthesis and Reactivity
- The compound has been utilized in the synthesis of novel chemical structures. For instance, Chadwick et al. (1973) explored the bromination of methyl furan-2-carboxylate and its behavior under different solvent conditions, which is relevant to the synthesis pathways of similar compounds (Chadwick, Chambers, Meakins, & Snowden, 1973).
- Jilale et al. (1993) synthesized oxodihydrocyclopentathiophenacetic acids from formylthiophenes, exploring the reactivity of carbonyl and carboxylic groups in these bicyclic systems (Jilale, Netchitaïlo, Decroix, & Végh, 1993).
Chemical Properties and Applications
- Studies like that of Pimenova et al. (2003) have investigated the synthesis and reactions of structurally similar esters, providing insights into the chemical properties and potential applications of these compounds (Pimenova, Krasnych, Goun, & Miles, 2003).
- Kathiravan et al. (2017) researched the synthesis and biological evaluation of arylidene derivatives of cyclopenta[b]thiophene-2-carboxylic acid, indicating potential pharmaceutical applications for related compounds (Kathiravan, Venugopal, & Muthukumaran, 2017).
Studies in Related Fields
- Venter et al. (1978) and Koza & Balcı (2011) conducted studies that, while not directly focusing on the specified compound, involve closely related chemical structures and reactions, potentially offering indirect insights into its properties and applications (Venter, Trushule, Litvinov, É. G. Ostapenko, & É. Liepin'sh, 1978); (Koza & Balcı, 2011).
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and biological activity. Thiophene derivatives are of interest to scientists due to their potential as biologically active compounds , so research in this area is likely to continue.
Properties
IUPAC Name |
methyl 2-(furan-2-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-18-14(17)11-8-4-2-6-10(8)20-13(11)15-12(16)9-5-3-7-19-9/h3,5,7H,2,4,6H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTZGWGREAHCNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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